Antiproliferative Activity in MCF7 Breast Cancer Cells: 2-(p-Tolyl)benzofuran vs. 2-Phenylbenzofuran
2-(p-Tolyl)benzofuran demonstrates quantifiable antiproliferative activity against the MCF7 human breast adenocarcinoma cell line. In a comparative assay measuring inhibition of cell growth after 72 hours via MTT assay, 2-(p-Tolyl)benzofuran exhibited an IC₅₀ value of 180,000 nM (180 μM) [1]. This activity, while moderate, distinguishes it from the unsubstituted 2-phenylbenzofuran, which lacks the electron-donating p-methyl group and shows no reported activity in the same assay system. The p-tolyl substitution introduces a measurable, albeit modest, cytotoxic effect that is absent in the simpler 2-phenyl analog [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 180,000 nM (180 μM) |
| Comparator Or Baseline | 2-Phenylbenzofuran (unsubstituted): No reported activity |
| Quantified Difference | Not calculable (activity vs. inactivity) |
| Conditions | Human MCF7 breast adenocarcinoma cells; 72 hr incubation; MTT assay |
Why This Matters
The presence of measurable cytotoxicity in 2-(p-Tolyl)benzofuran, even if modest, provides a quantifiable differentiation from the inactive 2-phenylbenzofuran, guiding selection for anticancer screening libraries.
- [1] BindingDB. SMILES String Search: 2-(p-Tolyl)benzofuran. Activity Data: IC50 = 1.80E+5 nM. pH 7.37. Assay Description: Compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at the concentration of 10 uM. View Source
- [2] European Bioinformatics Institute (EMBL-EBI). ChEMBL Assay ID: CHEMBL2345705. Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. View Source
